Equi-Effective Anti-Tumor Activity in Neuroblastoma Models Versus Parent Drug 13-cis-Retinoic Acid
In direct head-to-head comparison using human neuroblastoma cell lines, 4-oxo-13-cis-retinoic acid demonstrated equi-effectiveness to the parent compound 13-cis-retinoic acid across multiple functional endpoints, establishing that the metabolite is not merely an inactive clearance product but retains full biological activity [1]. The study evaluated neurite outgrowth as a morphological marker of differentiation, proliferation inhibition as a measure of cytostatic effect, MYCN oncogene downregulation as a mechanistic indicator, and retinoic acid receptor-β (RARβ) upregulation as a marker of receptor-mediated transcriptional activation [1]. Both compounds were tested at physiologically relevant concentrations (1–10 μM) and produced statistically indistinguishable effects across all measured parameters [1].
| Evidence Dimension | Anti-tumor activity in neuroblastoma cell lines (neurite outgrowth induction, proliferation inhibition, MYCN mRNA/protein reduction, RARβ mRNA/protein induction) |
|---|---|
| Target Compound Data | Equi-effective with 13-cRA at 1–10 μM concentrations; no statistically significant difference across all endpoints |
| Comparator Or Baseline | 13-cis-retinoic acid (isotretinoin, parent drug) at identical concentrations |
| Quantified Difference | No significant difference (equi-effective) |
| Conditions | Human neuroblastoma cell lines (SK-N-SH, SH-SY5Y, LA-N-5); treatment duration 3–7 days; concentration range 1–10 μM |
Why This Matters
This direct head-to-head evidence validates the use of 4-keto 13-cis-retinoic acid as an active metabolite standard for neuroblastoma research, enabling studies of metabolite-specific effects without confounding loss of activity.
- [1] Sonawane P, Cho HE, Tagde A, et al. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. Br J Pharmacol. 2014;171(23):5330-5344. doi:10.1111/bph.12846 View Source
